molecular formula C11H21N3O2 B1488559 Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone CAS No. 1832045-88-1

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone

Cat. No.: B1488559
CAS No.: 1832045-88-1
M. Wt: 227.3 g/mol
InChI Key: SAYJNWPFQZKLPK-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine-azetidine core with a 2-methoxyethyl substituent on the piperazine ring. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.3 g/mol and a purity ≥95% .

Properties

IUPAC Name

azetidin-3-yl-[4-(2-methoxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-16-7-6-13-2-4-14(5-3-13)11(15)10-8-12-9-10/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJNWPFQZKLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring followed by the introduction of the piperazine and methoxyethyl groups. Common synthetic routes include:

  • Nucleophilic substitution reactions: to introduce the piperazine ring.

  • Reduction reactions: to form the azetidine ring.

  • Esterification reactions: to attach the methoxyethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves:

  • Catalysts: to speed up the reactions.

  • Temperature and pressure control: to optimize yield and purity.

  • Purification steps: to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation reactions: to introduce oxygen-containing functional groups.

  • Reduction reactions: to reduce functional groups.

  • Substitution reactions: to replace one functional group with another.

Common Reagents and Conditions:

  • Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: like lithium aluminum hydride or sodium borohydride.

  • Substituting agents: such as halides or alkylating agents.

Major Products Formed:

  • Oxidation products: may include alcohols, ketones, or carboxylic acids.

  • Reduction products: can be amines or alcohols.

  • Substitution products:

Scientific Research Applications

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins.

  • Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The piperazine-azetidine scaffold is a common structural motif in drug discovery. Key differences arise from substituents on the piperazine and azetidine rings, which modulate target affinity, selectivity, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target IC50/Activity Reference
Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone C₁₁H₂₁N₃O₂ 227.3 2-Methoxyethyl Unknown (Discontinued) N/A
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone C₁₁H₁₆N₄OS 252.34 Thiazol-2-yl MAGL inhibitor Potent irreversible inhibition
(1-(Benzo[c][1,2,5]oxadiazol-4-ylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone C₁₇H₁₈N₆O₃S 386.43 Benzooxadiazolylsulfonyl M1 muscarinic antagonist IC₅₀ = 5 μM
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)methanone C₂₇H₃₁FN₄O₂ 462.56 Cyclopropanecarbonyl, quinoline ALDH1A1 inhibitor Not reported
(4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone C₂₁H₁₇Cl₂FN₄O 442.29 2,4-Dichlorobenzyl SARS-CoV-2 Mpro inhibitor Potent antiviral activity

Pharmacological Targets and Potency

  • MAGL Inhibitors: The thiazole-containing analog (C₁₁H₁₆N₄OS) exhibits irreversible MAGL inhibition, critical for neuroinflammation and pain management .
  • Antiviral Agents : Dichlorobenzyl-substituted analogs (e.g., C₂₁H₁₇Cl₂FN₄O) inhibit SARS-CoV-2 main protease (Mpro), highlighting the role of halogenated aromatic groups in antiviral design .

Physicochemical Properties

  • Molecular Weight : The target compound (227.3 g/mol) is lighter than most analogs, which may improve solubility but limit target engagement in complex binding pockets.

Biological Activity

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is a synthetic compound that belongs to the class of azetidines and piperazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H21N3O
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1832045-88-1

The compound features an azetidine ring fused with a piperazine moiety, which is modified by a methoxyethyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. A study found that azetidinone derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of azetidin-based compounds in developing new antibiotics .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies involving related compounds have reported moderate inhibitory effects against viruses such as human coronavirus and influenza A virus. For example, some azetidinone derivatives showed EC50 values ranging from 8.3 µM to 45 µM against these viruses . These findings suggest that modifications in the piperazine or azetidine rings can enhance antiviral efficacy.

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively studied. For instance, certain azetidinone compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. A specific derivative demonstrated significant antiproliferative activity at nanomolar concentrations against MCF-7 breast cancer cells, highlighting the therapeutic prospects of this class of compounds .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

The precise mechanisms are still under investigation, but preliminary studies suggest that the compound's structural features play a crucial role in determining its binding affinity and selectivity towards these targets.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsEC50 Values
AntimicrobialAzetidinone derivativesSignificant antibacterial activityVaries by strain
AntiviralAzetidinone derivativesModerate inhibition of viral replication8.3 µM - 45 µM
AnticancerVarious azetidinone derivativesInduced apoptosis in cancer cellsNanomolar concentrations

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of azetidinone derivatives against human coronavirus (229E), one compound exhibited an EC50 value of 45 µM, which was significantly lower than that of the reference drug ribavirin (EC50 = 112 µM). This suggests that structural modifications can enhance antiviral potency .

Future Directions

Further research is needed to optimize the synthesis of this compound and explore its full therapeutic potential. Investigating structure-activity relationships (SAR) will be crucial for developing more effective derivatives with targeted biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone
Reactant of Route 2
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Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone

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